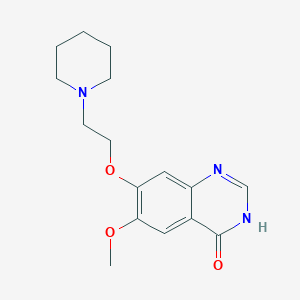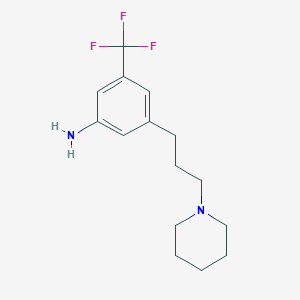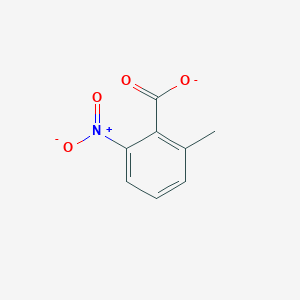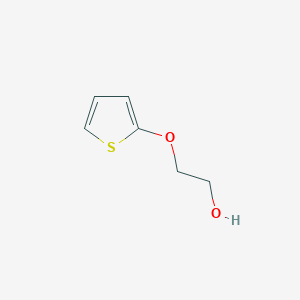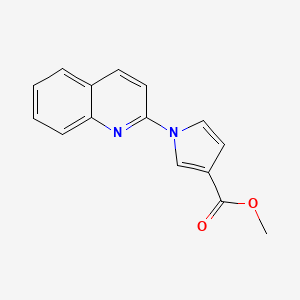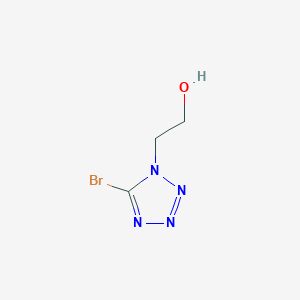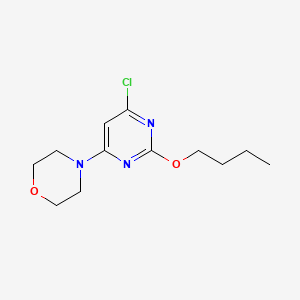
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with butoxy, chloro, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)pyrimidine with n-butyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the substituents.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.
Scientific Research Applications
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing its biological activity. For example, the morpholinyl group may enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(morpholin-4-yl)pyrimidine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-n-Butoxy-4-chloro-5-(morpholin-4-yl)pyrimidine: Similar structure but with different substitution patterns, potentially leading to varied biological activities.
Uniqueness
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is unique due to its specific combination of substituents, which can confer distinct physicochemical properties and biological activities. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-(2-butoxy-6-chloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-3-6-18-12-14-10(13)9-11(15-12)16-4-7-17-8-5-16/h9H,2-8H2,1H3 |
InChI Key |
FEBPMHLKIHWNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8389482.png)
![4-[2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl]piperidine](/img/structure/B8389494.png)
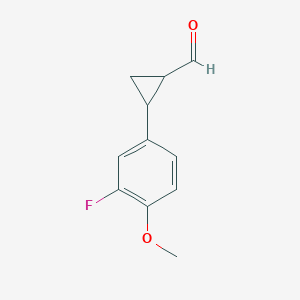
![3-Methyl-6-(o-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8389515.png)
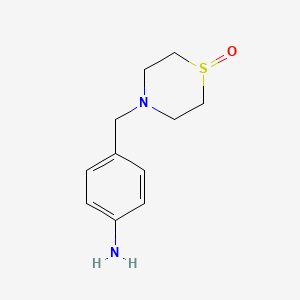
![2-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoic acid](/img/structure/B8389524.png)
